1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone
Overview
Description
1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring
Mechanism of Action
Target of Action
Compounds with a similar benzothiophene structure have been shown to interact withBeta-lactamase , an enzyme that provides multi-resistance to bacteria against beta-lactam antibiotics . Another compound with a similar structure was found to target Coagulation factor X , which plays a role in blood clotting and inflammation .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they are absorbed and distributed in the body, metabolized, and then excreted . These properties can significantly impact the bioavailability of the compound, determining its effectiveness and potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(1-benzothiophen-2-yl)ethanone. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position of the ethanone group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanone derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in solvents like ethanol or methanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
- Substituted ethanone derivatives from nucleophilic substitution.
- Alcohols from reduction reactions.
- Carboxylic acids from oxidation reactions.
Scientific Research Applications
1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anticancer and anti-inflammatory agents.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways and molecular interactions.
Comparison with Similar Compounds
1-(1-Benzothiophen-2-yl)ethanone: Lacks the bromine atom, leading to different reactivity and applications.
1-(1-Benzothiophen-2-yl)-2-chloro-1-ethanone: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties and reactivity.
1-(1-Benzothiophen-2-yl)-2-iodo-1-ethanone:
Uniqueness: 1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and enables specific synthetic transformations. Its unique structure allows for targeted applications in medicinal chemistry and materials science, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(1-benzothiophen-2-yl)-2-bromoethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrOS/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTSOGFICBVCRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383603 | |
Record name | 1-(1-Benzothiophen-2-yl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97511-06-3 | |
Record name | 2-(Bromoacetyl)benzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97511-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Benzothiophen-2-yl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-benzothiophen-2-yl)-2-bromoethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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